2-Benzylpiperidine hydrochloride

描述

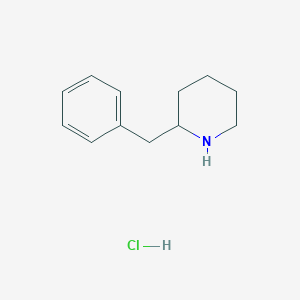

Structure

3D Structure of Parent

属性

IUPAC Name |

2-benzylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPBYKFOQQDQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589591 | |

| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192872-58-5 | |

| Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 2 Benzylpiperidine Hydrochloride

Classical and Modern Synthetic Routes to the Piperidine (B6355638) Ring System

The synthesis of the piperidine scaffold, a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, has been a subject of intense research. The specific introduction of a benzyl (B1604629) group at the 2-position, as seen in 2-benzylpiperidine (B184556), adds a layer of complexity and requires strategic synthetic planning. Both classical and modern methodologies have been employed to construct this valuable heterocyclic system, primarily revolving around the reduction of pyridine (B92270) precursors and intramolecular cyclization strategies.

Hydrogenation and Reduction Strategies for Pyridine Precursors

The catalytic hydrogenation of pyridine and its derivatives stands as one of the most direct and atom-economical methods for the synthesis of piperidines. This approach involves the saturation of the aromatic pyridine ring with hydrogen, typically in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity.

The reduction of 2-benzylpyridine (B1664053) to 2-benzylpiperidine can be effectively achieved using various heterogeneous transition metal catalysts. These catalysts, typically supported on materials like carbon, facilitate the addition of hydrogen across the pyridine ring.

Palladium on Carbon (Pd/C): Palladium on carbon is a widely used and versatile catalyst for the hydrogenation of various functional groups, including aromatic rings. lzchemical.commasterorganicchemistry.com While specific examples for the quantitative hydrogenation of 2-benzylpyridine using Pd/C are not extensively detailed in readily available literature, the general utility of Pd/C for pyridine reduction suggests its applicability. lzchemical.com The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent. masterorganicchemistry.com In some cases, a mixture of catalysts, such as Pd/C and Pd(OH)2/C, has been shown to be effective in the hydrogenolysis of benzyl groups, a reaction that can sometimes compete with ring hydrogenation depending on the substrate and conditions. researchgate.net

Ruthenium (Ru): Ruthenium-based catalysts are also effective for the hydrogenation of pyridines, often requiring elevated temperatures. wikipedia.org Ruthenium catalysts can be employed in various forms, including supported on carbon or as complexes. For instance, Ru-NHC (N-heterocyclic carbene) complexes have been developed for the asymmetric hydrogenation of certain aromatic compounds, highlighting the potential for stereoselective transformations. nih.gov The use of ruthenium catalysts for the complete hydrogenation of pyridines to piperidines is a well-established method. wikipedia.org

Platinum on Carbon (Pt/C): Platinum-based catalysts, such as platinum on carbon (Pt/C) and platinum(IV) oxide (PtO₂), are powerful catalysts for the hydrogenation of aromatic rings, including pyridine. illinois.edu The hydrogenation of 2-substituted pyridines over platinum catalysts often proceeds with high efficiency. For example, the hydrogenation of a tetrahydropyridin-methylene derivative to the corresponding benzylpiperidin-methyl derivative was successfully achieved using a 5% Pt/C catalyst, demonstrating the catalyst's utility in related systems. nih.govorganic-chemistry.org The reaction conditions, including solvent and hydrogen pressure, play a crucial role in the outcome of the hydrogenation. organic-chemistry.org

Rhodium (Rh): Rhodium catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), are also employed for the hydrogenation of pyridines. A recent study demonstrated the use of Rh₂O₃ for the reduction of various functionalized pyridines under mild conditions. liverpool.ac.uk The complete reduction of 2-benzylpyridine to 2-benzylpiperidine has been reported using a rhodium oxide catalyst, showcasing its practical utility. liverpool.ac.uk

Below is a table summarizing typical conditions for the catalytic hydrogenation of pyridine derivatives, which can be extrapolated for the synthesis of 2-benzylpiperidine.

| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |

| 5% Pt/C | 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride | 0.2 MPa | 308 K | Methanol (B129727) | High (98% selectivity) | nih.govorganic-chemistry.org |

| Rh₂O₃ | 2-Benzylpyridine | 5 | 25 | Methanol | >99 | liverpool.ac.uk |

| [Ir(cod)Cl]₂/ (R)-Synphos | N-Benzyl-2-phenylpyridinium bromide | 600 psi | 28 | Toluene/CH₂Cl₂ | 93 | chim.it |

Note: The table includes data for closely related substrates where specific data for 2-benzylpyridine was not available, to illustrate general reaction conditions.

To achieve enantiomerically enriched piperidines, asymmetric hydrogenation of prochiral pyridinium (B92312) salts has emerged as a powerful strategy. This method involves the quaternization of the pyridine nitrogen, typically with a benzyl group, to form a pyridinium salt. This activation facilitates hydrogenation under milder conditions and allows for the use of chiral catalysts to induce stereoselectivity.

Iridium complexes bearing chiral phosphine (B1218219) ligands, such as (R)-Synphos, have been successfully employed for the asymmetric hydrogenation of N-benzyl pyridinium salts. chim.it These reactions can provide chiral piperidines in high yields and with excellent enantioselectivities. chim.it The electronic properties of substituents on the pyridine ring generally have a limited effect on the outcome of the reaction. chim.it

Hydroboration, followed by oxidation or other transformations, is a cornerstone of modern organic synthesis. rsc.orgresearchgate.net In the context of piperidine synthesis, a hydroboration-hydrogenation cascade could be envisioned. This would involve the initial hydroboration of a suitably functionalized pyridine derivative, such as a vinylpyridine, to introduce a boron-containing intermediate. Subsequent hydrogenation would then reduce the pyridine ring to the corresponding piperidine. While specific examples for the direct synthesis of 2-benzylpiperidine via this cascade are not prominent in the literature, the hydroboration of alkenes followed by cross-coupling reactions has been used to construct benzylpiperidine scaffolds. usm.edu For instance, the hydroboration of 1-Boc-4-methylenepiperidine with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by a palladium-catalyzed cross-coupling reaction with a brominated intermediate has been reported. usm.edu

Intramolecular Cyclization Reactions for Piperidine Formation

An alternative and powerful approach to the piperidine ring system involves the intramolecular cyclization of acyclic precursors containing both the nitrogen atom and a suitable electrophilic or reactive site. These reactions offer a high degree of control over the stereochemistry of the final product. Various strategies have been developed, including nucleophilic substitution and metal-catalyzed cyclizations. For the synthesis of 2-benzylpiperidine, this would typically involve an N-substituted precursor with a pendant chain capable of cyclizing at the position adjacent to the nitrogen.

One example is the intramolecular cyclization of N-substituted aminoalkenes. For instance, Pd(II)-catalyzed cyclization of N-protected ζ-amino allylic alcohols can lead to the formation of substituted piperidines with high stereoselectivity. acs.org Another approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane, which has been shown to produce piperidine derivatives in good yields. nih.gov Radical-mediated amine cyclizations also provide a route to piperidine rings. mdpi.com

Intermolecular Cyclization (Annulation) Methods for Piperidine Construction

The formation of the piperidine ring is a fundamental step for which several intermolecular cyclization strategies have been developed. Annulation, the process of building a new ring onto a pre-existing molecule, is a powerful tool in heterocyclic synthesis.

One prominent method is the aza-Michael reaction. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For instance, a double aza-Michael addition using divinyl ketone as the substrate can lead to the formation of a piperidine ring. kcl.ac.uk Specifically, the reaction of substituted divinyl ketones with benzylamine (B48309) has been utilized to synthesize racemic, aromatically and aliphatically 2-substituted N-benzylic 4-piperidones. kcl.ac.uk This method is atom-efficient and provides a direct route to piperidine cores that already incorporate a benzyl group on the nitrogen atom, which can be a precursor to the final target structure.

Another approach involves the tandem aldol (B89426) intramolecular cyclization. A novel subtype of this reaction has been used to create complex heterocyclic systems. researchgate.net While not a direct synthesis of a simple piperidine, this methodology demonstrates the power of intramolecular cyclization from a suitably substituted precursor to form a six-membered nitrogen-containing ring. Such strategies often rely on base-catalyzed cyclization of a linear molecule containing both an enolate-forming group and an aldehyde or ketone.

These cyclization strategies are pivotal in creating the foundational piperidine structure, which is a necessary precursor for the synthesis of 2-benzylpiperidine. nih.gov

Grignard Addition to Tetrahydropyridine (B1245486) and Subsequent Neutralization

The addition of organometallic reagents, such as Grignard reagents, to partially saturated pyridine rings is a key method for introducing substituents. The reaction of a Grignard reagent with an activated tetrahydropyridine or dihydropyridine (B1217469) derivative allows for the direct formation of a carbon-carbon bond at a specific position on the ring.

Research has demonstrated the regioselective addition of Grignard reagents to N-acylpyrazinium salts, which are structurally related to activated pyridinium salts. beilstein-journals.orgnih.gov This reaction yields substituted 1,2-dihydropyrazines, which can then be converted into substituted Δ⁵-2-oxopiperazines under acidic conditions. beilstein-journals.orgnih.gov Although this example does not directly yield 2-benzylpiperidine, it illustrates the principle of adding a nucleophilic Grignard reagent to a position adjacent to the nitrogen in a six-membered heterocycle. By analogy, a benzylmagnesium halide could be added to a suitable N-protected tetrahydropyridine electrophile.

A more direct conceptual pathway involves the conjugate addition of a phenyl nucleophile to a dihydropyridin-4-one. nih.gov While this study used phenylboronic acid in a rhodium-catalyzed reaction, Grignard reagents are classic nucleophiles for 1,4-addition reactions to α,β-unsaturated ketones. The subsequent neutralization of the resulting enolate and further chemical transformations would lead to the desired substituted piperidine. The general utility of Grignard reagents for forming C-C bonds with various electrophiles is a cornerstone of organic synthesis. niper.gov.in

A general catalytic method for the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents has also been developed. researchgate.net This process involves the in-situ formation of N-acylpyridinium salts, which are then attacked by the Grignard reagent in the presence of a chiral copper(I) catalyst, leading to chiral dihydro-4-pyridones with high yields. researchgate.net

One-Pot Deoxygenation and Heteroaromatic Ring Saturation via Palladium Catalysis

Palladium catalysis offers powerful one-pot methodologies for complex molecular transformations, including the synthesis of heterocyclic structures. mdpi.com These methods are prized for their efficiency, which minimizes the need for isolating intermediates, thereby saving time and resources.

One relevant strategy involves a multifunctional palladium catalyst that can facilitate multiple reaction steps in a single pot. For example, a catalyst can first act in a homogeneous phase for a cross-coupling reaction and then be converted in situ to a heterogeneous palladium on carbon (Pd/C) catalyst for a subsequent reduction step. mdpi.com This approach could theoretically be applied to the synthesis of 2-benzylpiperidine from a precursor like 2-benzylpyridine. The saturation of the pyridine ring to a piperidine ring is a classic hydrogenation reaction often catalyzed by palladium on carbon.

Furthermore, palladium-catalyzed hydrogen transfer reactions provide a means for in-situ reduction. nih.gov In these processes, a hydrogen donor, such as an alcohol, can be used to generate hydrogen in the reaction mixture, which then reduces a functional group or a heteroaromatic ring. For instance, various (E)-2-nitrobenzaldehyde O-methyl oximes have been reacted with alcohols in the presence of a palladium catalyst to yield N-heterocyclic compounds, where the nitro group is reduced in situ by hydrogen generated from the alcohol dehydrogenation step. nih.gov A similar strategy could be envisioned for the saturation of a benzylpyridine ring. The one-pot deposition of palladium onto supports like TiO2 has also been shown to create active catalysts for hydrogenation reactions. nih.gov

Specific Synthesis of 2-Benzylpiperidine Hydrochloride and its Derivatives

These methods focus on the direct attachment of the benzyl group or the synthesis of specific substituted analogs of 2-benzylpiperidine.

Alkylation of Piperidine with Benzyl Halides

The direct N-alkylation of piperidine with a benzyl halide is a common and straightforward method for synthesizing N-benzylpiperidine derivatives. However, to synthesize 2-benzylpiperidine, this reaction would need to be a C-alkylation, which is less direct. The more common application is for N-substitution.

For N-alkylation, the reaction typically involves treating piperidine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. researchgate.netchemicalforums.com The base is necessary to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). researchgate.netchemicalforums.comgoogle.com The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net

| Reagents | Base | Solvent | Conditions | Outcome | Reference |

| Piperidine, Benzyl chloride | K₂CO₃ | Ethanol | Microwave, 80°C, 40 min | N-benzylpiperidine derivative | chemicalforums.com |

| Piperidine, Alkyl bromide/iodide | None (initially) | Acetonitrile | Slow addition, Room Temp | N-alkylpiperidinium salt | researchgate.net |

| Piperidine, Alkylating agent | K₂CO₃ | Dry DMF | Room Temperature | N-alkylpiperidine | researchgate.net |

This table presents data for the N-alkylation of piperidine, a related reaction to the synthesis of benzylpiperidine structures.

The synthesis of the hydrochloride salt is typically achieved in the final step by treating the free base of 2-benzylpiperidine with hydrochloric acid in a suitable solvent, such as dioxane or ether, leading to the precipitation of the salt. unisi.it

Hydroboration-Cross Coupling Reactions for Benzylpiperidine Scaffolds

A powerful two-step sequence for creating benzylpiperidine scaffolds involves a hydroboration-oxidation reaction followed by a Suzuki-Miyaura cross-coupling reaction. unisi.it This approach is particularly useful for creating a C-C bond between the piperidine ring and a benzyl group.

In a reported synthesis, this method was used to build a benzylpiperidine scaffold. unisi.it The first step involves the hydroboration of an alkene, such as 1-Boc-4-methylenepiperidine, using a hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). This reaction forms an organoborane intermediate. The subsequent cross-coupling of this intermediate with a brominated aromatic compound, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0), forms the desired benzylpiperidine structure. unisi.it The final step is the deprotection of the Boc group using hydrochloric acid to yield the piperidine hydrochloride. unisi.it

The Suzuki-Miyaura cross-coupling is a versatile reaction for forming C-C bonds and has been extensively used with various boronic acids and esters with benzyl halides or aryl halides. researchgate.netmdpi.comnih.govrsc.org

| Step | Reagents | Catalyst | Outcome | Reference |

| 1. Hydroboration | 1-Boc-4-methylenepiperidine, 9-BBN | - | Organoborane intermediate | unisi.it |

| 2. Cross-Coupling | Organoborane, Brominated aromatic | Pd(PPh₃)₄ | Boc-protected benzylpiperidine | unisi.it |

| 3. Deprotection | Boc-protected benzylpiperidine, HCl | - | Benzylpiperidine hydrochloride | unisi.it |

This table outlines the key stages of the hydroboration-cross-coupling sequence for synthesizing a benzylpiperidine scaffold.

Synthesis of Substituted Benzylpiperidines

A wide array of substituted benzylpiperidines have been synthesized, often as part of medicinal chemistry programs to develop new therapeutic agents. nih.govnih.gov The synthesis of these derivatives often employs the core methodologies described previously, followed by further functionalization.

For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been prepared, where various substituents are placed on the piperidine nitrogen. nih.gov These syntheses demonstrate the chemical tractability of the piperidine ring for further modification. Another study details the synthesis of aminoethyl-substituted piperidine derivatives, where a key step is the conjugate addition of a phenyl nucleophile to a dihydropyridin-4-one, followed by chain extension and functional group transformations. nih.gov

The synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate for various pharmaceuticals, has been achieved through a multi-step process starting from 4-piperidinecarboxylic acid. This process involves esterification, N-alkylation with benzyl bromide, hydrolysis, acylation, dehydration to a nitrile, and finally, reduction to the aldehyde. google.com These examples highlight the modular nature of benzylpiperidine synthesis, allowing for the introduction of diverse substituents on both the piperidine ring and the benzyl group to create a library of compounds. wikipedia.org

Preparation via Benzylpiperidine with HCl

The synthesis of this compound is a straightforward acid-base reaction. The parent compound, 2-benzylpiperidine, is a heterocyclic amine and therefore acts as a base. Its nitrogen atom possesses a lone pair of electrons that can accept a proton (H⁺) from an acid. When 2-benzylpiperidine is treated with hydrochloric acid (HCl), a proton transfer occurs. The nitrogen atom of the piperidine ring is protonated, forming the piperidinium (B107235) cation, while the chlorine atom from HCl becomes the chloride anion (Cl⁻). The resulting ionic compound is this compound, a salt that is typically a crystalline solid and often more water-soluble and stable than its free base form. This conversion is a standard and widely used procedure in organic and medicinal chemistry to handle and purify amine compounds.

Reaction Scheme:

C₁₂H₁₇N (2-Benzylpiperidine) + HCl (Hydrochloric Acid) → [C₁₂H₁₈N]⁺Cl⁻ (this compound)

This reaction is typically carried out by dissolving 2-benzylpiperidine in a suitable organic solvent, such as diethyl ether or ethanol, and then adding a solution of hydrogen chloride (often as a gas or dissolved in an ethereal or alcoholic solvent) until precipitation of the hydrochloride salt is complete.

Chemical Transformations and Derivatization Strategies of the 2-Benzylpiperidine Scaffold

The 2-benzylpiperidine scaffold is a versatile building block for creating a diverse range of more complex molecules. Its structure offers multiple sites for chemical modification, including the piperidine nitrogen, the α-carbon of the piperidine ring, and the benzylic side-chain.

Oxidation Reactions, including α-carbon and Side-Chain Oxidation

Oxidation reactions targeting the 2-benzylpiperidine scaffold can be directed at two primary locations: the benzylic carbon of the side-chain and the α-carbon of the piperidine ring.

Side-Chain Oxidation: The benzylic C-H bonds of the benzyl group are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkylbenzenes. youtube.comyoutube.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. youtube.comyoutube.com The reaction typically cleaves any additional carbons in an alkyl chain and oxidizes the benzylic carbon to a carboxylic acid. youtube.comyoutube.com Applying this to 2-benzylpiperidine would result in the formation of 2-(benzoyl)piperidine, which would likely be further oxidized, or potentially lead to ring-opening depending on the reaction conditions and the stability of the piperidine ring under strong oxidation. Milder or more selective methods are often sought to achieve specific transformations. For instance, the copper-catalyzed aerobic oxidation of benzylic methylenes is a strategy for synthesizing aromatic ketones. researchgate.net

α-Carbon Oxidation: The oxidation of the C-H bond at the α-position (C2) of the piperidine ring, adjacent to the nitrogen, can lead to the formation of an iminium ion intermediate, which can be further functionalized or converted to a lactam. The oxidation of the nitrogen atom itself can also occur, forming an N-oxide.

| Oxidation Type | Reagent(s) | Typical Product | Key Requirement |

| Side-Chain Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid (e.g., Benzoic acid derivative) | At least one hydrogen on the benzylic carbon youtube.comyoutube.com |

| α-Carbon Oxidation | Various (e.g., Hg(OAc)₂, Ru-based catalysts) | Lactam or Iminium Ion | - |

| Benzylic Alcohol Oxidation | Copper Complexes / H₂O₂ | Benzaldehyde | Precursor alcohol needed mdpi.com |

Acylation and Alkylation Reactions (e.g., N-Acylation, O-Benzylation)

The secondary amine within the piperidine ring is a primary site for derivatization via acylation and alkylation. These reactions are fundamental for modifying the properties of the molecule and for building more complex structures. nih.govnih.govnih.gov

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the piperidine nitrogen, forming an amide. It is commonly achieved using acylating agents like acid chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base to neutralize the acid byproduct. This transformation is valuable for creating amide functionalities, which are common in many pharmaceutical compounds.

N-Alkylation: This process attaches an alkyl group to the piperidine nitrogen. A common method is the reaction of 2-benzylpiperidine with an alkyl halide (e.g., benzyl bromide) in the presence of a weak base like potassium carbonate. Reductive amination is another powerful technique for N-alkylation. These modifications are used to synthesize various N-substituted piperidine derivatives. nih.govnih.gov

| Reaction | Reagent Example | Base Example | Product Type |

| N-Acylation | Acetic anhydride, Benzoyl chloride | Pyridine, Triethylamine | N-Acetyl-2-benzylpiperidine, N-Benzoyl-2-benzylpiperidine |

| N-Alkylation | Benzyl bromide, Methyl iodide | Potassium carbonate | N-Benzyl-2-benzylpiperidine, N-Methyl-2-benzylpiperidine |

Note: O-Benzylation is not directly applicable to 2-benzylpiperidine itself but would be relevant for derivatives that contain a hydroxyl group.

Cross-Coupling Reactions (e.g., Suzuki Coupling, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling significant elaboration of the 2-benzylpiperidine scaffold.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction creates a C-C bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. nih.govnih.gov For the 2-benzylpiperidine scaffold, this could be applied in several ways:

Coupling of a halogenated 2-benzylpiperidine (e.g., N-protected 2-benzyl-4-bromopiperidine) with an arylboronic acid.

Coupling of a 2-benzylpiperidine derivative containing a boronic acid or ester with an aryl halide.

Synthesis of 2-benzylpiperidine itself by coupling a suitable 2-halopiperidine derivative with benzylboronic acid.

The reaction typically uses a palladium catalyst and a base. It is known for its high functional group tolerance. nih.govorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an amine and an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgacsgcipr.org It is a key method for synthesizing aryl amines. wikipedia.orgresearchgate.net With 2-benzylpiperidine, the secondary amine can act as the nucleophile, reacting with various aryl or heteroaryl halides to produce N-aryl-2-benzylpiperidine derivatives. The reaction requires a palladium catalyst, a phosphine ligand (e.g., XantPhos, BINAP), and a base (often a strong, non-nucleophilic base like sodium tert-butoxide). wikipedia.orgchemrxiv.org

| Reaction | Coupling Partners | Catalyst System (Example) | Bond Formed |

| Suzuki Coupling | Organohalide + Organoboron compound | Pd(PPh₃)₄ + Base | Carbon-Carbon |

| Buchwald-Hartwig Amination | Amine + Organohalide | Pd₂(dba)₃ + Ligand + Base | Carbon-Nitrogen |

Formation of Hydrazone Derivatives

Hydrazones are compounds containing the R₁R₂C=NNH₂ functional group. The synthesis of hydrazone derivatives from the 2-benzylpiperidine scaffold typically requires a ketone or aldehyde functionality. nih.gov Since 2-benzylpiperidine does not inherently possess this, a preliminary oxidation step is necessary.

The α-carbon of the piperidine ring (C6) can be oxidized to a ketone, forming an N-protected 2-benzylpiperidin-6-one. This ketone can then undergo a condensation reaction with a hydrazine (B178648) or a substituted hydrazine (e.g., phenylhydrazine) to form the corresponding hydrazone derivative. nih.govmdpi.com This two-step sequence allows for the introduction of the hydrazone moiety, which is a significant pharmacophore in medicinal chemistry. nih.govresearchgate.netmdpi.com

Synthetic Sequence:

Oxidation: 2-Benzylpiperidine → 2-Benzylpiperidin-6-one (after N-protection)

Condensation: 2-Benzylpiperidin-6-one + R-NHNH₂ (Hydrazine derivative) → 2-Benzylpiperidine-6-hydrazone derivative

Introduction of Chiral Centers and Enantioselective Synthesis

The 2-benzylpiperidine molecule is chiral, with the stereocenter located at the C2 position of the piperidine ring. The synthesis of enantiomerically pure or enriched 2-benzylpiperidine is crucial, as different enantiomers of a drug can have vastly different biological activities. researchgate.netresearchgate.net Chiral piperidine scaffolds are prevalent in a large number of pharmaceuticals. researchgate.netresearchgate.net

Several strategies exist for the enantioselective synthesis of 2-substituted piperidines:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of substituted pyridine precursors is a highly effective method. For example, the hydrogenation of a 2-benzylpyridine using a chiral transition metal catalyst (e.g., based on Iridium or Ruthenium with chiral ligands) can yield one enantiomer of 2-benzylpiperidine in excess.

Resolution of Racemates: A racemic mixture of 2-benzylpiperidine can be separated into its individual enantiomers through classical resolution, which involves forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), separating the diastereomers by crystallization, and then liberating the pure enantiomers.

Chiral Pool Synthesis: Starting from a readily available chiral molecule (e.g., an amino acid) that already contains the desired stereocenter.

Dual Catalysis: Modern methods, such as dual nickel- and photoredox-catalyzed reactions, have been developed for the enantioselective synthesis of N-benzylic heterocycles from simple precursors like α-heterocyclic carboxylic acids. nih.gov

These methods provide access to specific stereoisomers of 2-benzylpiperidine, which is essential for the development of stereochemically defined drug candidates. researchgate.net

Mechanistic Studies of 2 Benzylpiperidine and Its Derivatives

Reaction Mechanisms in Synthetic Pathways

The synthesis of the 2-benzylpiperidine (B184556) scaffold can be achieved through various routes, each with distinct reaction mechanisms. These pathways include radical-mediated cyclizations and catalytic reactions, with a significant focus on controlling the three-dimensional arrangement of atoms.

Electron Transfer and Radical Formation in Cyclization

The formation of the piperidine (B6355638) ring can be accomplished through radical cyclization, a process involving intermediates with unpaired electrons. These reactions are often initiated by a single electron transfer (SET) event. In the context of synthesizing piperidine derivatives, a common strategy involves the cyclization of an appropriately substituted nitrogen-centered radical.

One general approach involves the 7-endo radical cyclization of precursors like N-o-bromobenzylitaconamides or N-o-bromobenzylmethacrylamides. nih.gov This type of reaction, while forming a seven-membered ring, demonstrates the principle of radical cyclization in creating nitrogen-containing heterocyclic systems. For piperidine synthesis, a 6-exo or 6-endo cyclization would be necessary. Another strategy involves the generation of aminyl radicals from precursors such as sulfonamides through an SET process, which can then couple with carbon-centered radicals to form C-N bonds. nsf.gov

Computational studies on similar base-induced 5-endo cyclizations of benzyl (B1604629) alkynyl sulfides have shown that the reaction can proceed through the formation of a conjugate base, which then undergoes cyclization. nih.gov A proposed mechanism for the formation of piperidines could involve the generation of a radical on a nitrogen atom, which then attacks an unsaturated part of the molecule to form the six-membered ring. mdpi.comnih.gov These radical-based methods are powerful tools for constructing complex heterocyclic structures from linear precursors. nih.govnih.gov

Hydrogen Transfer Mechanisms in Catalytic Reactions

Catalytic hydrogenation is a fundamental method for synthesizing piperidines from pyridine (B92270) precursors. This process involves the addition of hydrogen across the double bonds of the aromatic ring, typically using a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comyoutube.com The mechanism involves the adsorption of both the hydrogen gas and the pyridine substrate onto the surface of the solid metal catalyst. youtube.com This brings the reactants into close proximity, weakening the existing bonds and facilitating the transfer of hydrogen atoms to the carbon atoms of the ring, ultimately resulting in a saturated piperidine. youtube.comyoutube.com

Another sophisticated approach is catalytic transfer hydrogenation, where hydrogen is supplied from a donor molecule, such as ammonium (B1175870) formate (B1220265) or isopropanol, rather than from hydrogen gas. researchgate.netutrgv.edu This method often proceeds under milder conditions. utrgv.edu Iridium-based catalysts, for example, can facilitate a "hydrogen borrowing" mechanism. mdpi.comnih.gov In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to a carbonyl compound, which then participates in a reaction. The catalyst later returns the hydrogen in a subsequent reduction step, regenerating the alcohol and completing the catalytic cycle. mdpi.com These hydrogen transfer reactions are highly efficient and atom-economical for producing substituted piperidines. nih.gov

Stereoselective Aspects of Piperidine Ring Formation

Controlling the stereochemistry of the piperidine ring is crucial, as the biological activity of piperidine-containing compounds can be highly dependent on their three-dimensional structure. google.comgoogle.com Stereoselective synthesis aims to produce a specific stereoisomer of the target molecule.

One major strategy is catalyst-controlled stereoselection. Asymmetric hydrogenation using chiral transition-metal catalysts, such as those based on iridium (Ir) or rhodium (Rh) complexed with chiral ligands, can effectively convert achiral pyridine precursors into chiral piperidines with high enantioselectivity. mdpi.comnih.gov For instance, the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand has been shown to proceed with high stereocontrol. mdpi.com

A second powerful strategy is substrate-controlled synthesis, which often utilizes starting materials from the "chiral pool"—readily available, enantiomerically pure natural products. L-glutamic acid is a common precursor for this purpose. google.comgoogle.com The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final piperidine product. For example, L-glutamic acid can be converted into a dialdehyde (B1249045) intermediate, which then undergoes reductive amination with benzylamine (B48309) to form the N-benzylpiperidine ring with predictable stereochemistry at its carbon centers. google.com Radical cyclization methods can also exhibit stereoselectivity, where the approach of the radical to the unsaturated bond is influenced by existing stereocenters in the molecule, leading to the preferential formation of one diastereomer over others. nih.gov

Biological and Pharmacological Mechanisms of Action

The biological effects of 2-benzylpiperidine and its derivatives are primarily linked to their interactions with proteins that regulate neurotransmitter signaling in the brain. nih.govresearchgate.net

Neurotransmitter Transporter Interactions

Neurotransmitter transporters are proteins located on the surface of neurons that are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. nih.govuthscsa.edu By inhibiting these transporters, compounds can increase the concentration and duration of action of specific neurotransmitters in the synapse. uthscsa.edu The 2-benzylpiperidine scaffold has been investigated for its ability to interact with monoamine transporters, including those for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT). ebi.ac.uk

Research has shown that 2-benzylpiperidine is an effective inhibitor of the norepinephrine transporter (NET). iiab.me Its activity in boosting norepinephrine levels is reported to be comparable to that of d-amphetamine. iiab.me The primary mechanism of action is the inhibition of norepinephrine reuptake by binding to the NET. nih.gov This binding blocks the transporter's function, leading to an accumulation of norepinephrine in the synaptic space and enhanced noradrenergic signaling. nih.gov

Compared to its effect on norepinephrine, 2-benzylpiperidine has a significantly weaker interaction with the dopamine transporter (DAT) and the serotonin transporter (SERT). wikipedia.org Its binding affinity for the DAT is reported to be about 175 times lower than for the NET. iiab.me This selectivity for the norepinephrine transporter is a key feature of its pharmacological profile.

Table 1: Comparative Monoamine Transporter Binding and Inhibition Profile of 2-Benzylpiperidine

| Transporter | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 6,360 | wikipedia.org |

| Dopamine Transporter (DAT) | Functional Inhibition (IC50) | 3,780 - 8,800 | wikipedia.org |

| Norepinephrine Transporter (NET) | Inhibition of Binding | 36% at 10,000 nM | wikipedia.org |

This table presents data on the interaction of 2-benzylpiperidine with key neurotransmitter transporters, highlighting its comparatively lower affinity for DAT and SERT versus its reported potent effect on norepinephrine levels.

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Benzylpiperidine hydrochloride |

| d-amphetamine |

| Dopamine |

| L-glutamic acid |

| Nickel |

| Norepinephrine |

| Palladium |

| Platinum |

| Serotonin |

| N-o-bromobenzylitaconamide |

| N-o-bromobenzylmethacrylamide |

| Sulfonamide |

| Benzyl alkynyl sulfide |

| Pyridine |

| Ammonium formate |

| Isopropanol |

| Iridium |

Enzyme Inhibition Studies

Derivatives of N-benzylpiperidine have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic hypothesis of Alzheimer's disease. nih.govnih.govnih.gov

Rational design strategies, using the AChE inhibitor donepezil (B133215) as a scaffold, have led to new N-benzylpiperidine derivatives intended to act as multitarget-directed inhibitors of both AChE and BuChE. nih.gov In one such study, the derivative designated as 4a emerged as the most potent dual inhibitor, with an IC₅₀ value of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov

Another research effort focused on combining the N-benzylpiperidine moiety with phthalimide (B116566) or indole (B1671886) groups. nih.gov This work identified compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione) as a potent BuChE inhibitor with an IC₅₀ of 0.72 µM. nih.gov

Furthermore, by employing a moiety replacement strategy based on donepezil, researchers synthesized two series of N-benzylpiperidine compounds that proved to be highly potent and selective inhibitors of human BuChE (hBuChE). nih.gov Notably, compound 11 from this series was reported as one of the most potent (IC₅₀ = 0.17 nM) and selective (over 58,000-fold against hAChE) hBuChE inhibitors discovered. nih.gov Kinetic studies revealed that the most promising compounds from this series act via a dual binding site interaction mode. nih.gov

Some N-benzyl piperidine derivatives have been designed for dual inhibition of both histone deacetylase (HDAC) and AChE. nih.gov Compounds d5 and d10 from this series showed AChE inhibition with IC₅₀ values of 6.89 µM and 3.22 µM, respectively, while also demonstrating good selectivity. nih.gov

Table 2: Cholinesterase Inhibition by N-Benzylpiperidine Derivatives

| Compound | Target Enzyme | Inhibition (IC₅₀) | Selectivity |

|---|---|---|---|

| 4a | AChE | 2.08 µM | Dual Inhibitor nih.gov |

| BuChE | 7.41 µM | ||

| 23 | BuChE | 0.72 µM | - |

| 11 | hBuChE | 0.17 nM | >58,000-fold vs hAChE nih.gov |

| d5 | AChE | 6.89 µM | Good selectivity nih.gov |

| d10 | AChE | 3.22 µM | Good selectivity nih.gov |

The benzylpiperidine scaffold has been incorporated into molecules designed to inhibit histone deacetylases (HDACs), which are considered therapeutic targets for neurodegenerative diseases. nih.gov A series of N-benzyl piperidine derivatives were specifically designed and synthesized for the dual inhibition of HDAC and acetylcholinesterase (AChE). nih.gov

Within this series, two compounds, d5 and d10 , demonstrated notable dual-enzyme inhibition. nih.gov Compound d5 exhibited an HDAC IC₅₀ of 0.17 µM, while compound d10 showed an HDAC IC₅₀ of 0.45 µM. nih.gov These findings highlight the potential of the N-benzylpiperidine structure as a component in the development of multi-target ligands for complex diseases like Alzheimer's. nih.gov

In a related approach, a hybrid strategy combining features of HDAC6 inhibitors and brain-penetrant histamine (B1213489) H₁ receptor antagonists led to the design of benzylpiperazine derivatives. nih.gov This work established that the benzylpiperazine structure can serve as an effective cap group for creating isozyme-selective HDAC6 inhibitors. nih.gov

A novel class of reversible and selective monoacylglycerol lipase (B570770) (MAGL) inhibitors based on a benzylpiperidine structure has been discovered. nih.govacs.orgnih.gov MAGL is the primary enzyme responsible for metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govacs.orgnih.gov

The initial benzylpiperidine-based MAGL inhibitor synthesized, compound 7 , displayed a promising IC₅₀ value of 133.9 nM against MAGL. acs.org Further optimization led to the identification of compound 13 , which demonstrated potent, reversible, and selective MAGL inhibition. nih.govacs.orgnih.gov The mechanism of action is characterized by a high selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH). acs.orgunimi.it For instance, compound 7 had an IC₅₀ for FAAH of 5.9 µM, indicating good selectivity. acs.org

Molecular modeling studies have helped to predict the binding mode of these benzylpiperidine derivatives within the MAGL active site. unimi.it The development of these compounds has identified potent inhibitors, such as compounds 28 and 29 , which show excellent inhibition potency both on the isolated enzyme and in cell-based assays. unimi.it

Table 3: MAGL Inhibition by Benzylpiperidine Derivatives

| Compound | Inhibition (IC₅₀) | Selectivity | Mechanism |

|---|---|---|---|

| 7 | 133.9 nM | Good selectivity over FAAH (IC₅₀ = 5.9 µM) acs.org | Reversible acs.org |

| 13 | Potent | Selective nih.govacs.orgnih.gov | Reversible nih.govacs.orgnih.gov |

| 28 | Very Good Potency | High selectivity over other serine hydrolases unimi.it | Reversible unimi.it |

| 29 | Very Good Potency | High selectivity over other serine hydrolases unimi.it | Reversible unimi.it |

Research into pyridazinobenzylpiperidine derivatives has identified them as potent, reversible, and selective inhibitors of monoamine oxidase B (MAO-B). researchgate.netmdpi.comnih.gov MAO-B is a key enzyme in the metabolism of dopamine, making its inhibitors relevant for neurodegenerative disorders. researchgate.netmdpi.com

A study evaluating 24 pyridazinobenzylpiperidine derivatives found that most compounds exhibited greater inhibition of MAO-B than MAO-A. researchgate.netmdpi.comnih.gov The most potent MAO-B inhibitor identified was compound S5 , which has a 3-chloro substitution on the phenyl ring, with an IC₅₀ value of 0.203 µM. mdpi.comnih.gov This was followed by compound S16 (2-cyano substitution), with an IC₅₀ of 0.979 µM. mdpi.comnih.gov In contrast, inhibition of MAO-A was generally weak; the most active compound against MAO-A was S15 , with an IC₅₀ of 3.691 µM. mdpi.comnih.gov

Compound S5 demonstrated the highest selectivity for MAO-B over MAO-A, with a selectivity index (SI) of 19.04. mdpi.comnih.gov Kinetic studies confirmed that compounds S5 and S16 are competitive, reversible inhibitors of MAO-B, with Kᵢ values of 0.155 µM and 0.721 µM, respectively. researchgate.netmdpi.comnih.gov These findings suggest that pyridazinobenzylpiperidine derivatives are promising scaffolds for developing selective MAO-B inhibitors. researchgate.netnih.gov

Table 4: MAO Inhibition by Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Selectivity Index (MAO-B) | Inhibition Type |

|---|---|---|---|---|---|

| S5 | 3.857 | 0.203 | 0.155 | 19.04 | Competitive, Reversible researchgate.netmdpi.comnih.gov |

| S16 | - | 0.979 | 0.721 | - | Competitive, Reversible researchgate.netmdpi.comnih.gov |

| S15 | 3.691 | - | - | - | - |

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the inflammatory pathway, responsible for the metabolism of arachidonic acid into leukotrienes and prostaglandins, respectively. The inhibition of these enzymes is a major strategy for developing anti-inflammatory drugs. nih.govnih.gov Dual inhibitors that target both COX-2 and 5-LOX are sought after as potentially safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

While various chemical scaffolds, such as benzofuran (B130515) derivatives, have been identified as dual COX/5-LOX inhibitors, a review of the available scientific literature indicates a lack of specific studies on the inhibitory activity of this compound or its direct derivatives against LOX and COX enzymes. cdnsciencepub.com Research has explored the anti-inflammatory properties of other piperidine-containing natural products, but direct data on 2-benzylpiperidine's role in this area remains unpublished.

Receptor Ligand Interactions

2-Benzylpiperidine derivatives have been synthesized and evaluated for their ability to bind to and modulate the activity of several key receptors in the central nervous system.

The µ-opioid receptor (MOR) is a primary target for opioid analgesics. nih.gov Dual-acting ligands that target both the MOR and the sigma-1 receptor (σ1R) are being explored as a promising strategy to develop potent analgesics with fewer opioid-related side effects.

In this context, a series of 30 benzylpiperidine derivatives were designed and evaluated as dual MOR and σ1R ligands. The research identified that the introduction of specific substituents on the benzylpiperidine scaffold significantly influences binding affinity. One of the most promising compounds from this series, compound 52 , demonstrated high affinity for the MOR with a Ki value of 56.4 nM. This compound also produced significant pain-relief effects in various animal models of pain.

Table 1: Binding Affinity of Benzylpiperidine Derivative at µ-Opioid Receptor

| Compound | MOR Binding Affinity (Ki, nM) |

|---|---|

| 52 | 56.4 |

Data sourced from a study on dual MOR/σ1R ligands.

Initially mistaken for an opioid receptor subtype, the sigma-1 receptor (σ1R) is now known to be a unique transmembrane protein with no structural homology to opioid receptors. nih.gov It is involved in modulating nociceptive signaling, making it a target for pain therapeutics. nih.gov The sigma-2 receptor (σ2R), recently identified as transmembrane protein 97 (TMEM97), is also a target of interest, particularly in cancer research. nih.govnih.gov

Research into dual MOR/σ1R ligands has shown that benzylpiperidine derivatives can exhibit high affinity for the σ1R. Compound 52 from the previously mentioned study showed a potent σ1R binding affinity with a Ki of 11.0 nM. This dual-target activity is believed to contribute to its favorable pharmacological profile.

Separately, studies on benzylpiperazine derivatives have highlighted structural features necessary for high σ1R affinity, such as a hydrophobic group and a specific linker length, which may provide insights for the design of benzylpiperidine-based sigma receptor ligands. nih.gov

Table 2: Binding Affinity of Benzylpiperidine Derivative at Sigma-1 Receptor

| Compound | σ1R Binding Affinity (Ki, nM) |

|---|---|

| 52 | 11.0 |

Data sourced from a study on dual MOR/σ1R ligands.

The histamine H3 receptor (H3R) is a presynaptic autoreceptor found predominantly in the brain that modulates the release of histamine and other neurotransmitters. acs.org Antagonists of the H3R have stimulant and nootropic effects and are being investigated for treating neurological disorders like Alzheimer's disease, ADHD, and narcolepsy. acs.orgresearchgate.net

Novel benzylpiperidine derivatives have been synthesized and evaluated as H3R antagonists. sigmaaldrich.com By introducing small hydrophilic moieties to the structure, researchers aimed to improve the drug-like properties of these compounds. sigmaaldrich.com This research led to the development of several potent H3R antagonists. For example, compound 12 (ST-1032) showed very high affinity for the H3R, with a pKi value of 9.3. Another derivative, the keto compound 5 (ST-1703) , also displayed high affinity with a pKi of 8.6. sigmaaldrich.com These findings underscore the potential of the benzylpiperidine scaffold in developing new H3R-targeting therapeutics. sigmaaldrich.com

Table 3: Binding Properties of Benzylpiperidine Derivatives at the Histamine H3 Receptor

| Compound | H3R Binding Affinity (pKi) |

|---|---|

| 12 (ST-1032) | 9.3 |

| 5 (ST-1703) | 8.6 |

Data sourced from a study on benzylpiperidine variations on H3R antagonists. sigmaaldrich.com

Antiviral Mechanisms (e.g., Influenza HA-mediated Membrane Fusion Inhibition)

The influenza virus hemagglutinin (HA) protein is essential for the virus's entry into host cells, making it an attractive target for antiviral drugs. researchgate.net A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. researchgate.netlookchem.com

Mechanistic studies revealed that these compounds act by inhibiting the low pH-induced membrane fusion process mediated by HA. researchgate.netresearchgate.net Computational models suggest a novel binding site for these inhibitors at the bottom of the HA2 stem, near the fusion peptide. researchgate.net The binding is thought to be stabilized by several key interactions:

A direct π-stacking interaction between the N-benzylpiperidine moiety and the phenylalanine residue at position 9 of the HA2 subunit (F9HA2). researchgate.netresearchgate.net

An additional π-stacking interaction with a tyrosine residue (Y119HA2). researchgate.netresearchgate.net

A salt bridge formed between the protonated nitrogen of the piperidine ring and a glutamic acid residue (E120HA2). researchgate.netresearchgate.net

This binding mode effectively blocks the conformational changes in HA required for membrane fusion, thus preventing viral entry. The discovery of these fusion peptide binders represents a promising avenue for the development of new anti-influenza therapies. researchgate.net

Degradation and Stability Pathways

While specific stability studies detailing the degradation pathways of this compound are not extensively documented in publicly available literature, its stability can be inferred from its chemical structure and studies on related piperidine compounds. As a hydrochloride salt, it is generally expected to be a stable, crystalline solid.

The degradation of the core piperidine ring has been investigated in microbiological and atmospheric contexts. These studies provide a framework for understanding its potential breakdown pathways:

Microbial Degradation: Studies on Mycobacterium and Pseudomonas species have shown that piperidine degradation can be initiated by enzymatic action. nih.govsigmaaldrich.com A common pathway involves the initial cleavage of a carbon-nitrogen (C-N) bond, a reaction that can be catalyzed by a cytochrome P450 monooxygenase. sigmaaldrich.com This ring-opening step leads to the formation of an amino acid intermediate, such as 5-aminovaleric acid, which is then further metabolized through deamination and oxidation to yield products like glutaric acid. Another identified pathway in Pseudomonas begins with glutamylation of the piperidine, followed by hydroxylation. nih.gov

Atmospheric Degradation: In the atmosphere, piperidine degradation is primarily initiated by reaction with hydroxyl (OH) radicals. researchgate.net This process involves the abstraction of a hydrogen atom from either the N-H group or one of the C-H groups on the ring. researchgate.net The major product formed is 2,3,4,5-tetrahydropyridine, with minor products including nitramines and nitrosamines. researchgate.net

For 2-benzylpiperidine, degradation would likely involve these pathways for the piperidine ring, as well as metabolic modification of the benzyl group, such as hydroxylation on the phenyl ring, which is a common metabolic fate for many pharmaceuticals. The specific metabolites and the kinetics of these degradation pathways for this compound would require dedicated stability and metabolism studies.

Thermal Decomposition

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not readily found in the surveyed literature. General principles of thermal decomposition for similar chemical structures suggest that the stability of the molecule is influenced by the piperidine ring and the benzyl substituent.

The thermal degradation of piperidine-containing compounds can proceed through various mechanisms, including ring-opening reactions and fragmentation. The presence of the benzyl group introduces additional potential decomposition pathways. At elevated temperatures, cleavage of the C-N bonds within the piperidine ring or the bond connecting the benzyl group to the piperidine ring is plausible.

Studies on the thermal decomposition of the benzyl radical itself indicate that it can undergo further reactions to form various products. However, without specific experimental data for this compound, the precise decomposition products and the temperature ranges at which they form remain speculative.

A comprehensive understanding of the thermal decomposition of this compound would necessitate experimental studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), to identify the evolved gaseous products and determine the decomposition temperature ranges and corresponding weight losses.

Table 1: Hypothetical Thermal Decomposition Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Postulated Evolved Fragments |

| 150 - 250 | 15 - 20 | HCl, H₂O (if hydrated) |

| 250 - 400 | 40 - 50 | Benzene (B151609), Toluene, Piperidine fragments |

| > 400 | 30 - 40 | Further fragmentation to smaller hydrocarbons and nitrogenous compounds |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found.

Hydrolytic Stability under Various pH Conditions

The hydrolytic stability of this compound is expected to be pH-dependent, a common characteristic of amine hydrochlorides. In aqueous solutions, the compound exists in equilibrium between the protonated piperidinium (B107235) form and the free base, 2-benzylpiperidine. The position of this equilibrium is dictated by the pH of the solution and the pKa of the conjugate acid.

Generally, amine hydrochlorides exhibit greater stability in acidic to neutral pH ranges where the protonated form predominates. Under alkaline conditions, the concentration of the more nucleophilic free amine increases, which can potentially lead to degradation pathways not observed at lower pH.

While specific kinetic data for the hydrolysis of this compound across a range of pH values is not available in the reviewed literature, studies on other amine hydrochlorides show that hydrolysis rates can increase significantly in highly acidic or alkaline solutions. The mechanism of hydrolysis could involve cleavage of the benzyl-piperidine bond or reactions involving the piperidine ring itself, although the C-N bond within the piperidine ring is generally stable to hydrolysis under mild conditions.

To definitively characterize the hydrolytic stability, a pH-rate profile study would be required. This would involve measuring the rate of degradation of this compound at various pH values and constant temperature to determine the rate constants and half-lives.

Table 2: Postulated Hydrolytic Stability Profile of this compound

| pH | Condition | Postulated Stability |

| < 4 | Acidic | Generally stable, potential for slow acid-catalyzed degradation. |

| 4 - 7 | Weakly Acidic to Neutral | Expected to be most stable in this range. |

| > 7 | Alkaline | Stability likely decreases with increasing pH due to the higher concentration of the free amine, which may be more susceptible to oxidative or other degradation pathways. |

Note: This table represents a postulated stability profile based on the general behavior of amine hydrochlorides. Specific experimental data for this compound is needed for confirmation.

Computational Chemistry and Molecular Modeling of 2 Benzylpiperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org By identifying key molecular descriptors that influence a compound's potency, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. wikipedia.org

In the study of 2-benzylpiperidine (B184556) derivatives, QSAR analyses have been instrumental in understanding the structural requirements for their biological activities. For instance, QSAR studies on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed the influence of substitutions on the phenylacetamide aromatic ring on their binding affinity for σ1 and σ2 receptors. acs.org These studies demonstrated that 3-substituted compounds generally exhibited higher affinity compared to their 2- and 4-substituted counterparts. acs.org The selectivity for σ1 receptors followed the trend of 3 > 2 ≈ 4 for various substituents like Cl, Br, F, NO2, and OMe. acs.org

Another QSAR analysis focused on indanone-benzylpiperidine inhibitors of acetylcholinesterase (AChE). nih.gov This study utilized the method of molecular decomposition-recomposition to define substructures and their corresponding inhibitory activities. nih.gov The resulting QSAR model for the substituted benzylpiperidine ring highlighted the importance of molecular shape, the largest principal moment of inertia, and the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. nih.gov This suggests that the receptor "wall" closely fits around the benzyl (B1604629) ring, particularly at the para position, and that bulky substituents at this position can diminish inhibitory potency through steric hindrance. nih.gov

Furthermore, robust predictive models for the therapeutic potency of N-benzylpiperidine derivatives as AChE inhibitors have been developed using methods like multiple linear regression (MLR), genetic function approximation (GFA), and multilayer perceptron network (MLP). documentsdelivered.com By selecting relevant molecular descriptors using a genetic algorithm, these models achieved high statistical prediction accuracy, with the GFA model showing superior robustness in validation studies. documentsdelivered.com

The predictive power of QSAR models is rigorously assessed through internal and external validation techniques. researchgate.net Parameters such as the squared correlation coefficient (r²), which measures the correlation between predicted and experimental activities, are used to evaluate the model's performance. drugdesign.org A good QSAR model not only reproduces the data from which it was derived but also accurately predicts the activities of new compounds. drugdesign.org

Table 1: Key Findings from QSAR Studies of 2-Benzylpiperidine Derivatives

| Compound Series | Key Findings | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | 3-substituted analogues generally show higher affinity for σ1 and σ2 receptors. | acs.org |

| Indanone-benzylpiperidine AChE inhibitors | Molecular shape and HOMO energy of the benzylpiperidine ring are crucial for activity. | nih.gov |

| N-benzylpiperidine AChE inhibitors | GFA-based QSAR model provides excellent prediction of inhibitory concentration. | documentsdelivered.com |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. youtube.com This method is crucial in drug discovery for understanding how a drug molecule interacts with its biological target at the atomic level, providing insights into the binding mode and affinity. youtube.com

In the context of 2-benzylpiperidine derivatives, molecular docking simulations have been extensively used to elucidate their interactions with various protein targets. For instance, in the design of dual inhibitors for monoamine oxidases (MAO) and acetylcholinesterase (AChE), docking studies revealed that π-π stacking and hydrogen bonds are essential for stable binding. The benzyl group of the 2-benzylpiperidine scaffold frequently participates in π-π stacking interactions with aromatic residues in the active sites of these target proteins.

Similarly, docking studies of N-benzylpiperidine derivatives with cholinesterases have shown that the N-benzylpiperidine moiety often interacts with key residues in the catalytic anionic site (CAS) of the enzyme, mimicking the binding of the known drug donepezil (B133215). For hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373), the N-benzylpiperidine portion has been shown to have consensual binding interactions with the peripheral anionic site (PAS) of AChE.

Furthermore, in the discovery of potent sigma-1 receptor (S1R) ligands, docking simulations of piperidine (B6355638)/piperazine-based compounds, including benzylpiperidine derivatives, identified crucial interactions. nih.gov The docking poses of the most potent ligands revealed a strong salt bridge and hydrogen bond interactions with the residue Glu172, and an additional polar interaction with Asp126. nih.gov These computational predictions were instrumental in understanding the structure-activity relationships and guiding further optimization. nih.gov

The process of molecular docking typically involves preparing the 3D structures of both the ligand and the protein receptor. youtube.com Water molecules are often removed, and hydrogen atoms are added to the protein structure. youtube.com The ligand is then placed in the binding site of the receptor, and its various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. youtube.com

Table 2: Examples of Molecular Docking Studies with 2-Benzylpiperidine Derivatives

| Target Protein | Key Interactions Observed | Reference |

| Monoamine Oxidases (MAO) & Acetylcholinesterase (AChE) | π-π stacking and hydrogen bonds involving the benzyl group. | |

| Cholinesterases | Interaction of the N-benzylpiperidine moiety with the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS). | |

| Sigma-1 Receptor (S1R) | Salt bridge with Glu172 and polar interaction with Asp126. | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions between atoms, MD provides a dynamic view of how a ligand-protein complex behaves, offering insights into the stability of binding interactions and conformational changes that are not apparent from static docking poses. mdpi.com

For 2-benzylpiperidine derivatives, MD simulations have been employed to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-protein complexes. For example, MD simulations of N-benzylpiperidine derivatives complexed with cholinesterases have confirmed the stability of the binding interactions identified in docking studies. These simulations provide a more realistic representation of the system in a solvated environment, allowing for the observation of how water molecules and protein flexibility influence the binding.

In a study designing new N-benzyl-piperidine derivatives as multitarget-directed AChE and BuChE inhibitors, MD simulations indicated the formation of favorable and stable complexes. nih.gov The simulations, which were run for a significant duration, allowed for the calculation of binding free energies, which corroborated the in vitro enzymatic assay results. nih.gov The derivative with the lowest binding free energy in the simulations also proved to be the most potent inhibitor experimentally. nih.gov

MD simulations start with an initial set of atomic coordinates, often obtained from experimental structures or docking studies, and a set of velocities. mdpi.com The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to update the positions and velocities of the atoms over a small time step. mdpi.com This process is repeated for millions of steps, generating a trajectory that describes the evolution of the system over time. mdpi.com Analysis of this trajectory can reveal important dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

Table 3: Applications of MD Simulations for 2-Benzylpiperidine Derivatives

| System Studied | Key Insights Gained | Reference |

| N-benzylpiperidine derivatives with cholinesterases | Confirmed the stability of binding interactions predicted by docking. | |

| N-benzyl-piperidine derivatives with AChE and BuChE | Showed formation of stable complexes and provided binding free energy estimations. | nih.gov |

| Protein-ligand complexes | Assessed stability through RMSD and identified flexible regions through RMSF analysis. | researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. substack.com These methods, particularly Density Functional Theory (DFT), are used to calculate various molecular descriptors that can be correlated with biological activity.

For piperidine derivatives, DFT calculations have been utilized to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Obtain values for electronic energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Determine Reactivity Descriptors: Calculate properties like electronegativity, electron affinity, ionization potential, and global hardness/softness, which provide insights into the molecule's reactivity.

These quantum chemical descriptors are often used as input for developing QSAR models, providing a more fundamental basis for the structure-activity relationships.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. numberanalytics.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy of the HOMO (E_HOMO) and LUMO (E_LUMO), as well as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), are crucial parameters. A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. numberanalytics.com In the context of 2-benzylpiperidine derivatives, the analysis of frontier orbitals can help explain their interaction with biological targets. For instance, a high E_HOMO might indicate a greater tendency to donate electrons to an acceptor site on a protein, while a low E_LUMO would suggest a greater ability to accept electrons. These interactions are fundamental to the formation of the ligand-receptor complex. libretexts.org

Electronegativity, Electron Affinity, and Ionization Potential

These quantum chemical descriptors provide further insights into the electronic nature of a molecule.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule in its gaseous state. It is related to the HOMO energy by the equation: I ≈ -E_HOMO. A lower ionization potential indicates that the molecule is a better electron donor.

Electron Affinity (A): The energy released when an electron is added to a neutral molecule in its gaseous state. It is related to the LUMO energy by the equation: A ≈ -E_LUMO. A higher electron affinity suggests the molecule is a better electron acceptor.

Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2.

These parameters help to quantify the electron-donating and accepting capabilities of 2-benzylpiperidine derivatives, which are critical for their interactions with biological macromolecules.

Dipole Moment and Global Hardness/Softness

Global Hardness (η) and Softness (S): These concepts, derived from conceptual DFT, describe the resistance of a molecule to a change in its electron distribution.

Hardness (η): Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Softness (S): The reciprocal of hardness, S = 1 / η. Soft molecules have a small HOMO-LUMO gap and are more reactive.

The values of hardness and softness provide a quantitative measure of the reactivity of 2-benzylpiperidine derivatives, complementing the information obtained from the HOMO-LUMO gap.

Table 4: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy (E_HOMO) | Relates to electron-donating ability. |

| LUMO Energy (E_LUMO) | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | Quantifies the ease of removing an electron. |

| Electron Affinity (A) | Quantifies the ability to accept an electron. |

| Electronegativity (χ) | Measures the overall ability to attract electrons. |

| Dipole Moment (μ) | Indicates molecular polarity and potential for dipole-dipole interactions. |

| Global Hardness (η) | Measures resistance to change in electron distribution (high for less reactive molecules). |

| Global Softness (S) | Measures the propensity for change in electron distribution (high for more reactive molecules). |

Prediction of Binding Efficiency and Drug-likeness

In the realm of computational chemistry and molecular modeling, the prediction of binding efficiency and drug-likeness for 2-benzylpiperidine derivatives is a critical step in the early stages of drug discovery. These in silico methods allow for the screening of large libraries of virtual compounds, prioritizing those with the highest potential for therapeutic efficacy and favorable pharmacokinetic profiles, thereby saving significant time and resources.

Binding Efficiency Predictions

Molecular docking and molecular dynamics simulations are powerful tools used to predict the binding affinity and mode of interaction between a ligand, such as a 2-benzylpiperidine derivative, and its biological target. These computational techniques provide insights into the binding energy, which is a key indicator of the ligand's potency.

In a study focused on developing multi-target-directed ligands for Alzheimer's disease, a series of N-benzylpiperidine derivatives were designed and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Computational docking and molecular dynamics simulations were employed to predict the binding affinities. Derivative 4a emerged as a particularly potent inhibitor, with estimated binding free energies of -36.69 ± 4.47 kcal/mol for AChE and -32.23 ± 3.99 kcal/mol for BuChE. nih.gov These favorable binding energies were attributed to its interactions with key residues within the active sites of both enzymes. nih.gov The in silico predictions were subsequently corroborated by in vitro enzymatic assays, which showed that derivative 4a had IC₅₀ values of 2.08 ± 0.16 µM for AChE and 7.41 ± 0.44 µM for BuChE. nih.gov

Another research effort aimed at designing novel N-benzylpiperidine analogs as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's disease pathology. sci-hub.senih.gov Molecular docking studies were instrumental in identifying the binding characteristics of the designed ligands. sci-hub.se The most promising compounds, 25 , 26 , 40 , and 41 , demonstrated significant and balanced inhibition against both targets. nih.gov Further MM-GBSA analysis identified a lead compound with a minimal binding free energy of -82.86 kcal/mol for AChE and -52.45 kcal/mol for BACE-1. sci-hub.se

The following table summarizes the predicted binding efficiencies of selected 2-benzylpiperidine derivatives from the aforementioned studies.

| Compound | Target Enzyme | Predicted Binding Free Energy (kcal/mol) | In Vitro IC₅₀ (µM) |

| 4a | AChE | -36.69 ± 4.47 | 2.08 ± 0.16 |

| 4a | BuChE | -32.23 ± 3.99 | 7.41 ± 0.44 |

| Lead Compound | AChE | -82.86 | Not Reported |

| Lead Compound | BACE-1 | -52.45 | Not Reported |

| d5 | HDAC | Not Reported | 0.17 |

| d5 | AChE | Not Reported | 6.89 |

| d10 | HDAC | Not Reported | 0.45 |

| d10 | AChE | Not Reported | 3.22 |

Data sourced from multiple studies. nih.govsci-hub.senih.gov

Drug-likeness Predictions

Beyond binding efficiency, the drug-likeness of a compound is a crucial determinant of its potential as a therapeutic agent. Drug-likeness is assessed based on a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). Computational models, such as Lipinski's rule of five, are widely used to predict the oral bioavailability of a drug candidate. nih.gov

For the designed N-benzylpiperidine derivatives in the Alzheimer's disease study, in silico ADMET predictions were performed. nih.gov The results indicated that the derivatives are expected to have good oral bioavailability and the ability to cross the blood-brain barrier, which is essential for drugs targeting the central nervous system. nih.gov Furthermore, these compounds were predicted to have low toxicity. nih.gov

In a separate investigation, a newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP ) was evaluated for its potential against SARS-CoV-2 proteins. nih.gov In addition to molecular docking, its drug-likeness and toxicity were screened using ADMET properties. nih.gov The study utilized computational tools to predict the pharmacokinetic and drug-likeness properties of the compound, highlighting the importance of these in silico assessments in the early stages of drug development. nih.govresearchgate.net

The table below provides a hypothetical example of a drug-likeness profile for a 2-benzylpiperidine derivative based on commonly evaluated parameters.

| Parameter | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | < 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| Oral Bioavailability | Good | - |

This integrated approach of predicting both binding efficiency and drug-likeness through computational modeling allows researchers to rationally design and prioritize 2-benzylpiperidine derivatives with a higher probability of success in subsequent preclinical and clinical development.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-benzylpiperidine (B184556) hydrochloride.